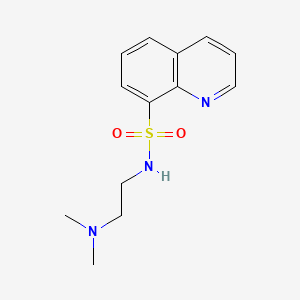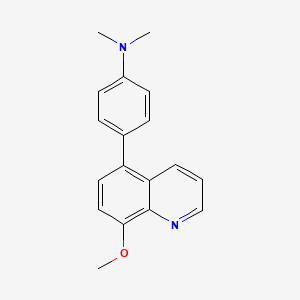
4-(8-Methoxyquinolin-5-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Methoxyquinolin-5-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 8th position and a dimethylaniline group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Methoxyquinolin-5-yl)-N,N-dimethylaniline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Dimethylaniline Substitution: The final step involves the substitution of the 4th position of the quinoline ring with a dimethylaniline group. This can be done through a Friedel-Crafts alkylation reaction using dimethylaniline and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(8-Methoxyquinolin-5-yl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
4-(8-Methoxyquinolin-5-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(8-Methoxyquinolin-5-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways such as the MAP kinase pathway.
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline: Lacks the dimethylaniline group.
4-Dimethylaminoquinoline: Lacks the methoxy group.
Quinoline: The parent compound without any substituents.
Uniqueness
4-(8-Methoxyquinolin-5-yl)-N,N-dimethylaniline is unique due to the presence of both the methoxy group and the dimethylaniline group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
916162-52-2 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-(8-methoxyquinolin-5-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C18H18N2O/c1-20(2)14-8-6-13(7-9-14)15-10-11-17(21-3)18-16(15)5-4-12-19-18/h4-12H,1-3H3 |
InChI Key |
WGQKJVDEDPKEQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


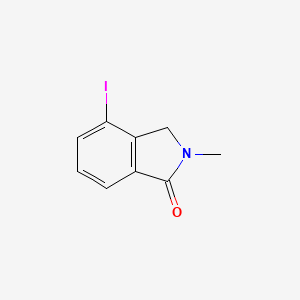
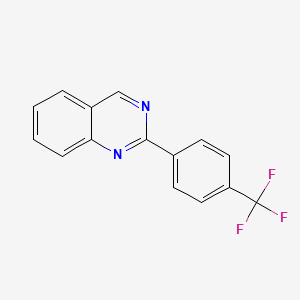
![1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one](/img/structure/B11844853.png)
![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
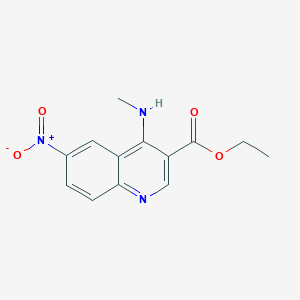
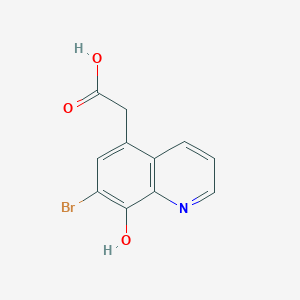
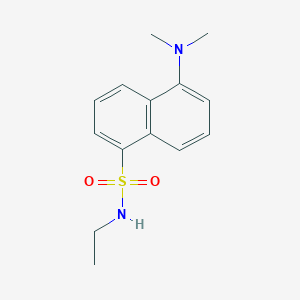
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11844900.png)
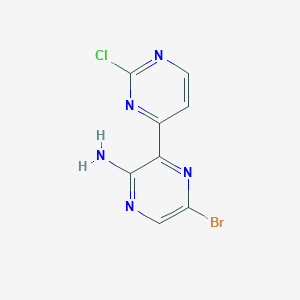
![[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11844909.png)
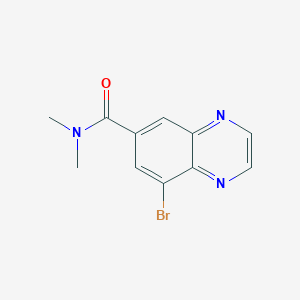
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)
